5'-O-Dmt-2'-fluoro-2'-deoxyinosine

Vue d'ensemble

Description

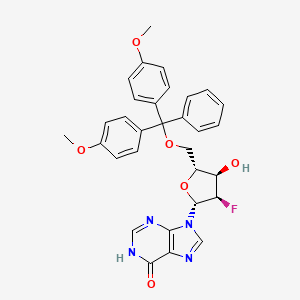

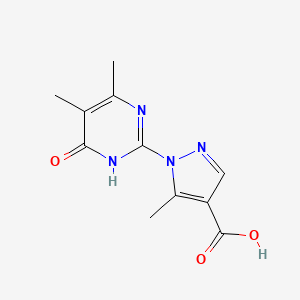

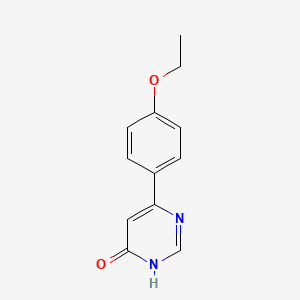

5’-O-Dmt-2’-fluoro-2’-deoxyinosine is a hypoxanthine analog . Hypoxanthine is a kind of purine base mainly present in muscle tissue . It is a metabolite produced by purine oxidase acting on xanthine . It is also a nucleoside phosphoramidite .

Synthesis Analysis

The synthesis of 5’-O-Dmt-2’-fluoro-2’-deoxyinosine involves complex chemical reactions . The destabilizing effect on hybrid formation with a complementary strand when this P base opposes A, T, and G was found to be 3-5 kcal/mol, but 9 kcal/mol when it opposes C . Brief irradiation (lambda > 360 nm, 20 min) of DNA containing the P base and piperidine treatment causes strand cleavage giving the 3’- and 5’-phosphates .Molecular Structure Analysis

The molecular structure of 5’-O-Dmt-2’-fluoro-2’-deoxyinosine is complex . It has a destabilizing effect on hybrid formation with a complementary strand when this P base opposes A, T, and G .Chemical Reactions Analysis

The chemical reactions involving 5’-O-Dmt-2’-fluoro-2’-deoxyinosine are complex and involve several steps . For example, brief irradiation (lambda > 360 nm, 20 min) of DNA containing the P base and piperidine treatment causes strand cleavage giving the 3’- and 5’-phosphates .Physical And Chemical Properties Analysis

5’-O-Dmt-2’-fluoro-2’-deoxyinosine has a molecular weight of 572.59 . It is a white to yellow solid . Its IUPAC name is 9- ( (2R,3R,4R,5R)-5- ( (bis (4-methoxyphenyl) (phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-9H-purin-6-ol . It has a storage temperature of 2-8 C .Applications De Recherche Scientifique

Enhanced Chemotherapy Efficacy

A significant application of 5'-O-Dmt-2'-fluoro-2'-deoxyinosine, through its analogues such as 2′-deoxyinosine, is its role in enhancing the efficacy of chemotherapy agents like 5-fluorouracil (5-FU). Research demonstrates that liposomal formulations of 2′-deoxyinosine can significantly modulate 5-FU activity, improving its pharmacokinetic profile and therapeutic effectiveness against resistant cancer cell lines. This modulation has been observed to reverse resistant phenotypes to 5-FU in vitro and in xenografted mice, indicating its potential to enhance tumor reduction and increase survival times when used in combination with 5-FU (Fanciullino et al., 2005).

Biotransformation and Enzymatic Labeling

The compound has also been identified in the context of its biotransformation capabilities. Studies involving cell-free incubations of Streptomyces cattleya reveal the adventitious production of 5'-fluoro-5'-deoxyinosine (5'-FDI), demonstrating the organism's ability to biotransform fluoride ions into organofluorine compounds. This capability extends the range of organofluorine products beyond biosynthetic intermediates, potentially for applications like enzymatic labeling with fluorine-18 for positron emission tomography (PET) applications (Cobb et al., 2005).

Modulation of Fluoropyrimidine Toxicity

Further research into the interactions of deoxyinosine and its derivatives with fluoropyrimidines like 5-FU in human carcinoma cells provides insights into the mechanisms of action of these compounds. The presence of deoxyinosine enhances the cellular content of 5-fluoro-2'-deoxyuridine-5'-monophosphate, leading to increased inhibition of thymidylate synthase and growth inhibition in certain cancer cell lines. This suggests that deoxyinosine and its analogs can modulate the toxicity and effectiveness of fluoropyrimidines in a cell-specific manner, offering potential pathways to enhance chemotherapy outcomes (Evans et al., 1981).

Safety And Hazards

Propriétés

IUPAC Name |

9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29FN4O6/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-27(37)25(32)30(42-24)36-18-35-26-28(36)33-17-34-29(26)38/h3-15,17-18,24-25,27,30,37H,16H2,1-2H3,(H,33,34,38)/t24-,25-,27-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCBEGXXNGZTON-QNYAKKFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=CNC6=O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29FN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-Dmt-2'-fluoro-2'-deoxyinosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1436693.png)

![1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436694.png)

![6-methyl-1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436695.png)

![1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B1436699.png)

![1-methyl-3-(methylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436708.png)